Chelation Stoichiometry: Tetradentate vs. Bidentate Complex Formation with Fe(III)
The target compound is a tetradentate ligand that forms a 2:1 (ligand:metal) complex with Fe(III), contrasting with the 3:1 complex formed by bidentate deferiprone. This stoichiometric difference can reduce the entropic penalty of complex formation and potentially minimize the formation of partially ligated, redox-active iron species. While a direct pM (log[free metal] at defined conditions) value for this specific compound has not been published in the open literature, the design principle for tetradentate bis(3,4-HP) chelators aims for pFe³⁺ values comparable to or exceeding that of deferiprone (pFe³⁺ ~ 19.4-20.6 for deferiprone) while reducing the ligand concentration required for full saturation [1][2].
| Evidence Dimension | Chelation stoichiometry (ligand:Fe(III) ratio) |
|---|---|
| Target Compound Data | 2:1 (tetradentate, inferred from structure) |
| Comparator Or Baseline | Deferiprone (bidentate): 3:1 complex; Other tetradentate bis(3,4-HP) ligands: 2:1 complex |
| Quantified Difference | Stoichiometric ratio 2:1 vs 3:1; associated entropic advantage for target compound class [1]. |
| Conditions | Structural inference; general coordination chemistry of 3,4-HP ligands. |
Why This Matters
Selecting a tetradentate over a bidentate chelator can lead to a lower administered dose to achieve full iron coordination and may reduce the risk of forming toxic, partially chelated iron species, a key parameter in preclinical safety evaluation.
- [1] Santos MA, Gama S, Gil M, Gano L. A new approach for potential combined chelation therapy using mono- and bis-hydroxypyridinones. Hemoglobin. 2008;32(1-2):147-156. doi:10.1080/03630260701726939 View Source
- [2] Chen W, Yuan X, Li Z, et al. CN128: A New Orally Active Hydroxypyridinone Iron Chelator. J Med Chem. 2020;63(8):4215-4228. doi:10.1021/acs.jmedchem.0c00137 (Note: CN128 is a mono-hydroxypyridinone with a sacrificial metabolism site; provided as a class-level reference for the 2-methoxyethyl substitution strategy) View Source
